molecular formula C12H9N2NaO4S B7797784 sodium;4-[(4-hydroxyphenyl)diazenyl]benzenesulfonate

sodium;4-[(4-hydroxyphenyl)diazenyl]benzenesulfonate

Cat. No.: B7797784
M. Wt: 300.27 g/mol
InChI Key: QZIOKUAQNKVSBO-UHFFFAOYSA-M
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Description

The compound identified as “sodium;4-[(4-hydroxyphenyl)diazenyl]benzenesulfonate” is a chemical entity with a unique structure and properties It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry

Scientific Research Applications

sodium;4-[(4-hydroxyphenyl)diazenyl]benzenesulfonate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its effects on cellular processes and its potential as a therapeutic agent. In medicine, this compound is investigated for its potential to treat various diseases. In industry, it is used in the production of materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;4-[(4-hydroxyphenyl)diazenyl]benzenesulfonate involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality and yield. Industrial production methods also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: sodium;4-[(4-hydroxyphenyl)diazenyl]benzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired transformation.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Mechanism of Action

The mechanism of action of sodium;4-[(4-hydroxyphenyl)diazenyl]benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

sodium;4-[(4-hydroxyphenyl)diazenyl]benzenesulfonate is compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but this compound has distinct properties that make it suitable for specific applications. The comparison includes a list of similar compounds and their respective properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry. The detailed analysis of its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provides a comprehensive understanding of this compound.

Properties

IUPAC Name

sodium;4-[(4-hydroxyphenyl)diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S.Na/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)19(16,17)18;/h1-8,15H,(H,16,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIOKUAQNKVSBO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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